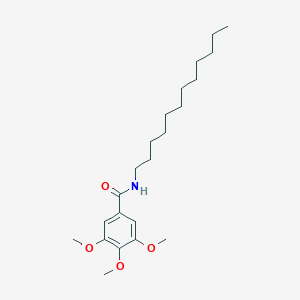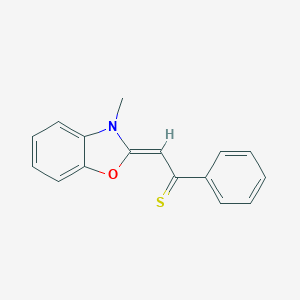
(2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione is not fully understood. However, it is believed to exert its anticancer and antimicrobial effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione have been studied in vitro and in vivo. It has been found to modulate various signaling pathways and induce changes in gene expression. In animal studies, this compound has been shown to exhibit low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione in lab experiments include its ease of synthesis, low toxicity, and potent activity against cancer cells and bacteria. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to establish its safety and efficacy.
Orientations Futures
There are several future directions for the research on (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione. These include:
1. Investigation of its potential applications in other fields such as agriculture and environmental science.
2. Further studies to elucidate its mechanism of action and identify its molecular targets.
3. Development of more efficient synthesis methods to improve yield and purity.
4. Exploration of its potential as a lead compound for drug development.
5. Investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione is a synthetic compound with potential applications in various fields. Its ease of synthesis, low toxicity, and potent activity against cancer cells and bacteria make it an attractive candidate for further research. However, more studies are needed to establish its safety and efficacy and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione involves the reaction of 2-amino-3-methylbenzoxazole and 1-phenylethanethiol in the presence of a catalyst. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
(2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer and antimicrobial properties. It has been found to exhibit potent activity against various cancer cell lines and bacteria.
Propriétés
Formule moléculaire |
C16H13NOS |
|---|---|
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
(2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione |
InChI |
InChI=1S/C16H13NOS/c1-17-13-9-5-6-10-14(13)18-16(17)11-15(19)12-7-3-2-4-8-12/h2-11H,1H3/b16-11- |
Clé InChI |
CNJXRCKIKHADTH-WJDWOHSUSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2O/C1=C\C(=S)C3=CC=CC=C3 |
SMILES |
CN1C2=CC=CC=C2OC1=CC(=S)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2OC1=CC(=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)


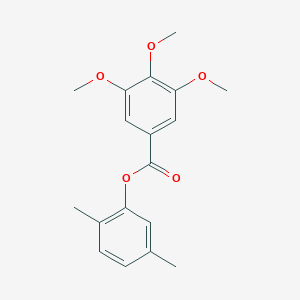

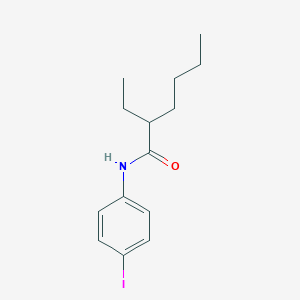
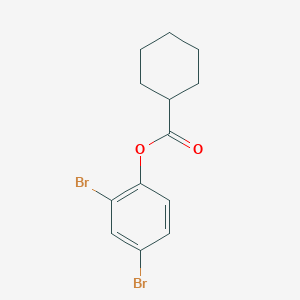

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
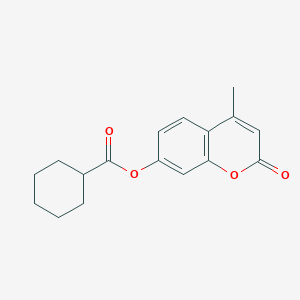
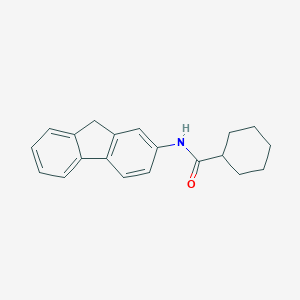
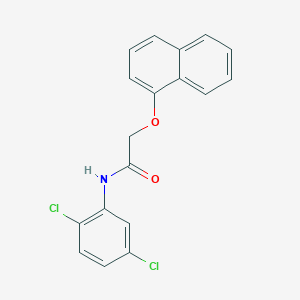
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
